2-Hydroxybenzylamine hydrate

Description

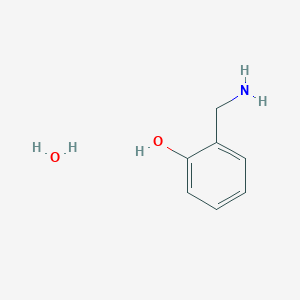

2-Hydroxybenzylamine hydrate (2-HOBA·xH₂O, CAS 932-30-9) is an organic compound with the molecular formula C₇H₉NO·xH₂O. It is synthesized via the reduction of 2-hydroxybenzaldehyde or amination of salicylaldehyde under controlled conditions . Structurally, it consists of a benzylamine group with a hydroxyl substituent at the ortho position, enabling its reactivity as a selective scavenger of dicarbonyl electrophiles like isolevuglandins (IsoLGs) and malondialdehyde (MDA) .

Properties

IUPAC Name |

2-(aminomethyl)phenol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.H2O/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H,5,8H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGGJIIEPJVDRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxybenzylamine hydrate can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitrobenzylamine. The reduction process typically uses hydrogen gas in the presence of a palladium catalyst. The reaction conditions include a temperature range of 25-30°C and a pressure of 1-2 atm. The reaction proceeds as follows:

2-Nitrobenzylamine+H2Pd/C2-Hydroxybenzylamine

Industrial Production Methods

Industrial production of 2-Hydroxybenzylamine hydrate often involves the extraction from natural sources, such as buckwheat. The extraction process includes drying the roots, stems, and seeds of buckwheat separately, followed by solvent extraction using ethanol or methanol. The extract is then purified through crystallization to obtain 2-Hydroxybenzylamine hydrate .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzylamine hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form benzylamine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).

Major Products

Oxidation: Quinones

Reduction: Benzylamine derivatives

Substitution: Various substituted benzylamine compounds

Scientific Research Applications

2-Hydroxybenzylamine hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its antioxidant properties and its ability to scavenge free radicals.

Industry: It is used in the production of antioxidants and as a stabilizer in various industrial processes.

Mechanism of Action

2-Hydroxybenzylamine hydrate exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive dicarbonyl electrophiles, such as isolevuglandins. By reacting with these electrophiles, it prevents the formation of protein adducts that can disrupt cellular processes. This mechanism is particularly important in preventing oxidative stress-related damage in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-N-Hexylbenzylamine (C₁₃H₂₁N)

- Structural Differences : The hexyl substituent at the para position increases hydrophobicity compared to 2-HOBA’s polar hydroxyl group .

- Functional Impact: Reduced solubility in aqueous environments limits its utility in biological systems. No reported scavenging activity for dicarbonyls .

2-Aminobenzamides

- Structural Differences : Replaces the hydroxyl group with an amide (-CONH₂), altering electronic properties and hydrogen-bonding capacity .

Comparison with Functional Analogs (Aldehyde Scavengers)

Hydralazine

- Mechanism : Broad-spectrum aldehyde scavenger but lacks selectivity, leading to off-target effects .

- Advantage of 2-HOBA: 2-HOBA exhibits 10-fold higher selectivity for IsoLGs over competing aldehydes like 4-oxo-nonenal (ONE) .

Other 2-Aminomethylphenols

- Examples : Derivatives with methyl or ethyl substituents.

- Efficiency : 2-HOBA demonstrates superior trapping kinetics (k = 1.2 × 10³ M⁻¹s⁻¹ for IsoLGs) compared to analogs with bulkier groups, which sterically hinder electrophile binding .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic Properties

| Parameter | 2-HOBA Acetate | Hydralazine |

|---|---|---|

| Oral Bioavailability | 85% | 50–70% |

| Half-life (t₁/₂) | 2.5 hours | 3–4 hours |

| Plasma Protein Binding | <10% | 85% |

Key Research Findings

Selectivity : 2-HOBA’s hydroxyl group enhances resonance stabilization of Schiff base adducts with IsoLGs, achieving >90% trapping efficiency in vitro .

Comparative Efficacy : In murine models, 2-HOBA reduced oxidative stress markers by 60% vs. 40% for hydralazine, attributed to its targeted mechanism .

Q & A

Q. How should researchers address heterogeneity in hydrate distribution when modeling physical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.